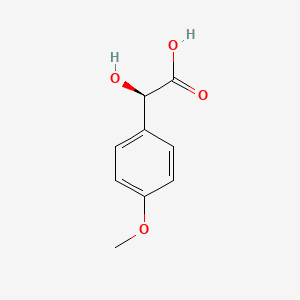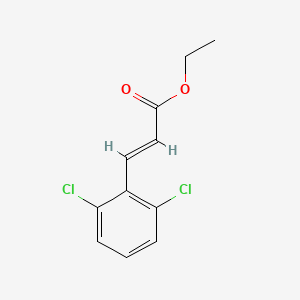
(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of phenylacetic acid, featuring a hydroxyl group and a methoxy group on the aromatic ring. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
- One notable interaction is with lignin peroxidase , an enzyme produced by white-rot fungi. D-4-Methoxymandelic acid undergoes oxidation mediated by veratryl alcohol , acting as a redox mediator . Veratryl alcohol facilitates the enzymatic oxidation of D-4-Methoxymandelic acid.
Target of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the germination of cress and lettuce seeds, indicating its role as a plant growth retardant . Additionally, it serves as a metabolite in species such as Berberis koreana and Aspergillus niger . The interactions of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid with these biomolecules are crucial for understanding its biochemical properties.
Cellular Effects
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid influences various types of cells and cellular processes. It has been found in human saliva, blood, and urine, indicating its presence and potential effects on human cells . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a plant growth retardant suggests that it may interfere with cellular processes related to growth and development in plants . Understanding the cellular effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its application in biochemical research.
Molecular Mechanism
The molecular mechanism of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid can change over time. Its stability and degradation are important factors to consider in in vitro and in vivo studies. The compound’s long-term effects on cellular function have been observed in various studies. For example, its role as a plant growth retardant indicates that it may have prolonged effects on plant cells . Understanding the temporal effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid can vary with different dosages in animal models. Studies have shown that this compound can inhibit the germination of cress and lettuce seeds, indicating its potential toxic or adverse effects at high doses . Understanding the dosage effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its safe and effective use in biochemical research.
Metabolic Pathways
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it serves as a metabolite in species such as Berberis koreana and Aspergillus niger . Understanding the metabolic pathways of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is crucial for its application in biochemical research.
Transport and Distribution
The transport and distribution of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid within cells and tissues are important factors to consider. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, its presence in human saliva, blood, and urine indicates its distribution within the human body . Understanding the transport and distribution of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its application in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as chiral oxazaborolidine.
Industrial Production Methods
In industrial settings, the production of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-methoxyphenylacetone.
Reduction: Formation of 4-methoxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acids.
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Hydroxyphenylacetic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Phenylacetic acid: Lacks both the hydroxyl and methoxy groups, making it a simpler and less functionalized compound.
Uniqueness
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and potential applications. The chiral nature of the compound also adds to its uniqueness, allowing for enantioselective interactions in biological systems.
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITECRQOOEQWFPE-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)













